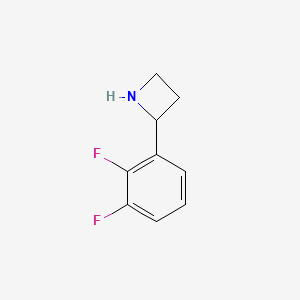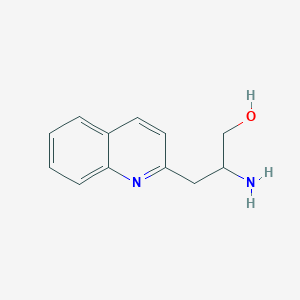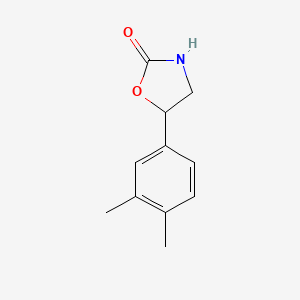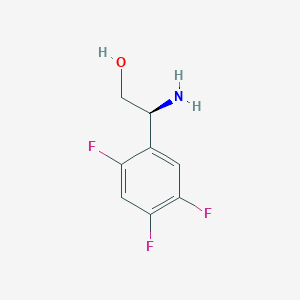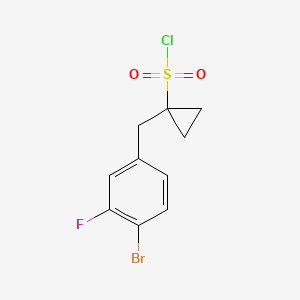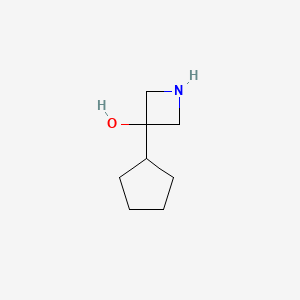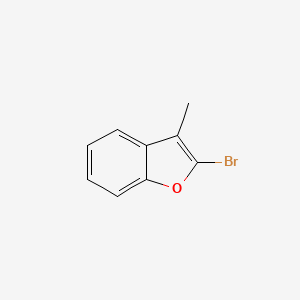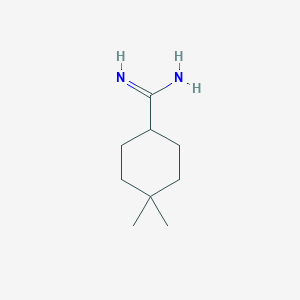
4,4-Dimethylcyclohexane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylcyclohexane-1-carboximidamide is an organic compound with the molecular formula C9H18N2. It is a derivative of cyclohexane, featuring a carboximidamide group at the 1-position and two methyl groups at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcyclohexane-1-carboximidamide typically involves the reaction of 4,4-dimethylcyclohexanone with ammonium chloride and formamide under high-temperature conditions. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to yield the carboximidamide.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethylcyclohexane-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dimethylcyclohexane-1-carboximidamide has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,4-Dimethylcyclohexane-1-carboximidamide exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparación Con Compuestos Similares
4-Methylcyclohexane-1-carboximidamide
4-Ethylcyclohexane-1-carboximidamide
4-Propylcyclohexane-1-carboximidamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4,4-dimethylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H18N2/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H3,10,11) |
Clave InChI |
SOVZNUOGOFUUHN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C(=N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


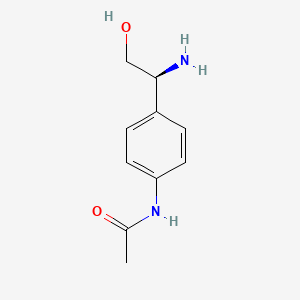

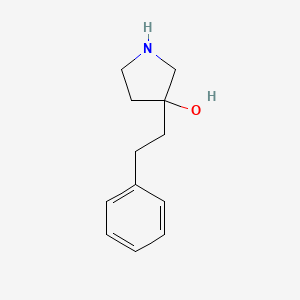
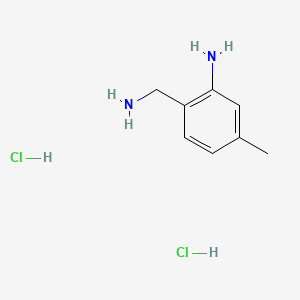
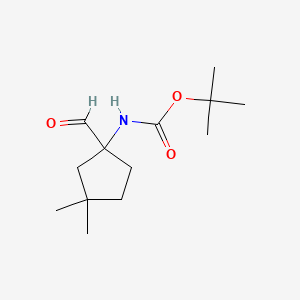
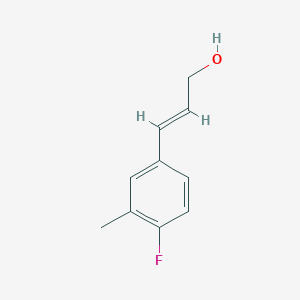
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
